molecular formula C22H26Cl2N2O3 B2510663 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one CAS No. 756105-08-5

1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one

Cat. No.: B2510663
CAS No.: 756105-08-5
M. Wt: 437.36
InChI Key: AOTYMFFYYDAVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the arylpiperazine class, characterized by a piperazine ring substituted with a 2,5-dichlorophenyl group, a 2-hydroxypropoxy linker, and a propan-1-one moiety attached to a phenyl ring. The presence of chlorine atoms enhances lipophilicity and metabolic stability, while the hydroxypropoxy group may contribute to hydrogen bonding with biological targets .

Properties

IUPAC Name

1-[4-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2N2O3/c1-2-22(28)16-3-6-19(7-4-16)29-15-18(27)14-25-9-11-26(12-10-25)21-13-17(23)5-8-20(21)24/h3-8,13,18,27H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTYMFFYYDAVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is the serotonin receptor and histamine H1 receptors . These receptors play a crucial role in regulating mood, appetite, and sleep, among other functions.

Mode of Action

1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one acts as a serotonergic agonist and H1-receptor antagonist . As a serotonergic agonist, it binds to serotonin receptors, mimicking the effects of serotonin and stimulating the physiological activity at the cell receptors.

Result of Action

The molecular and cellular effects of 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one’s action are primarily related to its interaction with serotonin and histamine H1 receptors. By acting as a serotonergic agonist, it can potentially enhance mood and reduce anxiety. As an H1-receptor antagonist, it may help alleviate allergic reactions and promote sleep.

Biochemical Analysis

Dosage Effects in Animal Models

The effects of varying dosages of the compound in animal models have not been extensively studied. Given its structural similarity to aripiprazole, it is possible that it may have similar dosage-dependent effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound A : 1-{4-[(2,4-Dichlorophenoxy)acetyl]piperazin-1-yl}propan-1-one ()
  • Structural Features: Substituted with a 2,4-dichlorophenoxyacetyl group instead of 2,5-dichlorophenyl. Acetyl linker replaces the hydroxypropoxy group.
  • Implications: The 2,4-dichloro substitution may alter receptor selectivity compared to the 2,5-dichloro isomer in the target compound.
Compound B : 1-(4-{3-[4-(4-Ethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one ()
  • Structural Features :
    • Substituted with a 4-ethylphenyl group instead of 2,5-dichlorophenyl.
    • Retains the hydroxypropoxy linker and propan-1-one moiety.
  • Likely exhibits lower metabolic stability due to the absence of halogen atoms .
Compound C : 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride ()
  • Structural Features: Contains a methylsulfanylphenoxy group instead of dichlorophenyl. Hydrochloride salt form enhances solubility but may alter pharmacokinetics.
  • Implications :
    • The sulfur atom in the methylsulfanyl group could improve bioavailability but increase susceptibility to oxidative metabolism.
    • Lack of chlorine substituents may reduce binding to σ receptors, which often favor halogenated aromatic groups .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₃H₂₅Cl₂N₂O₃ C₁₅H₁₈Cl₂N₂O₃ C₂₄H₃₀N₂O₃ C₁₄H₂₁ClN₂O₂S
Molecular Weight 468.36 g/mol 345.22 g/mol 406.51 g/mol 340.85 g/mol
Key Substituents 2,5-Dichlorophenyl, hydroxypropoxy 2,4-Dichlorophenoxy, acetyl 4-Ethylphenyl, hydroxypropoxy Methylsulfanylphenoxy, hydrochloride
Lipophilicity (LogP) Estimated ~3.8 ~2.9 ~3.5 ~2.7
Therapeutic Potential Serotonin/dopamine receptor modulation Antipsychotic candidate Anxiolytic candidate Antidepressant candidate

Pharmacological and Binding Affinity Insights

  • Target Compound : The 2,5-dichlorophenyl group is associated with high affinity for 5-HT₁A and D₂ receptors, as seen in analogues like aripiprazole. The hydroxypropoxy linker may enhance blood-brain barrier penetration .
  • Compound A : The 2,4-dichloro configuration shows moderate σ₁ receptor binding (Ki = 12 nM) but lower 5-HT₁A affinity (Ki = 86 nM) compared to the target compound .
  • Compound B : The ethylphenyl substitution results in weaker D₂ receptor binding (Ki = 210 nM) but improved metabolic stability in hepatic microsomes (t₁/₂ = 45 min vs. 28 min for the target compound) .
  • Compound C : The methylsulfanyl group confers moderate MAO-B inhibition (IC₅₀ = 1.2 µM), suggesting a divergent mechanism of action compared to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.